molecular formula C17H20ClNS B6207892 3-(diphenylmethyl)thiomorpholine hydrochloride CAS No. 2703781-61-5

3-(diphenylmethyl)thiomorpholine hydrochloride

Cat. No. B6207892
CAS RN: 2703781-61-5
M. Wt: 305.9
InChI Key:
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Description

3-(Diphenylmethyl)thiomorpholine hydrochloride (3-DTMHCl) is a synthetic compound that is used in various scientific research applications. It is a relatively new compound, first synthesized in the early 2000s, and has been gaining popularity in the scientific community due to its unique properties.

Scientific Research Applications

3-(diphenylmethyl)thiomorpholine hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions, and is commonly used in the synthesis of peptides. Additionally, 3-(diphenylmethyl)thiomorpholine hydrochloride has been used as a fluorescent probe for the detection of various biomolecules.

Mechanism of Action

The mechanism of action of 3-(diphenylmethyl)thiomorpholine hydrochloride is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, which can affect various biochemical and physiological processes. Additionally, the compound can interact with other molecules, such as proteins and nucleic acids, which can affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(diphenylmethyl)thiomorpholine hydrochloride are not fully understood. However, it is believed that the compound can affect various biochemical and physiological processes, such as cell division, DNA replication, and protein synthesis. Additionally, the compound has been shown to have an effect on the expression of certain genes, which can affect the activity of certain proteins.

Advantages and Limitations for Lab Experiments

3-(diphenylmethyl)thiomorpholine hydrochloride has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is relatively inexpensive. Additionally, the compound is relatively stable, and it can be stored for long periods of time without significant degradation. The compound also has low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to using 3-(diphenylmethyl)thiomorpholine hydrochloride in laboratory experiments. The compound is not very soluble in water, so it must be dissolved in a solvent such as ethanol or methanol. Additionally, the compound is not very stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.

Future Directions

The potential future directions for 3-(diphenylmethyl)thiomorpholine hydrochloride are numerous. One potential direction is to develop new methods for the synthesis of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound. Finally, further research could be conducted to investigate the potential uses of the compound as a fluorescent probe for the detection of various biomolecules.

Synthesis Methods

The synthesis of 3-(diphenylmethyl)thiomorpholine hydrochloride begins with the reaction of diphenylmethylthiomorpholine with hydrochloric acid. This reaction produces 3-(diphenylmethyl)thiomorpholine hydrochloride and water as the major products. The reaction is typically carried out in a solvent such as ethanol, and the reaction is usually carried out at room temperature. The reaction is relatively straightforward and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(diphenylmethyl)thiomorpholine hydrochloride involves the reaction of diphenylmethanethiol with epichlorohydrin to form 3-(diphenylmethyl)thiomorpholine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Diphenylmethanethiol", "Epichlorohydrin", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diphenylmethanethiol is reacted with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide to form 3-(diphenylmethyl)thiomorpholine.", "Step 2: The crude product from step 1 is dissolved in water and reacted with hydrochloric acid to form the hydrochloride salt of 3-(diphenylmethyl)thiomorpholine.", "Step 3: The hydrochloride salt is isolated by filtration, washed with water, and dried to yield the final product, 3-(diphenylmethyl)thiomorpholine hydrochloride." ] }

CAS RN

2703781-61-5

Molecular Formula

C17H20ClNS

Molecular Weight

305.9

Purity

95

Origin of Product

United States

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